[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
CAS No. |
1855937-90-4 |
|---|---|
Molecular Formula |
C10H12FN3S |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12FN3S/c1-14-8(4-5-13-14)6-12-7-9-2-3-10(11)15-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
UWMKHGOAWCNXPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Reductive amination remains the most widely employed method for synthesizing asymmetrical secondary amines like [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. This one-pot procedure involves the condensation of 5-fluorothiophene-2-carbaldehyde with (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of a reducing agent.
Key Reaction Steps
Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/THF (1:1) | Maximizes solubility of both substrates |
| Temperature | 0°C → RT (12–24 h) | Balances reaction rate and side-product formation |
| Reducing Agent | NaBH3CN (1.2 equiv) | Selective for imine reduction over competing pathways |
| pH Control | Acetic acid (0.1% v/v) | Accelerates imine formation |
Under optimized conditions, this method achieves yields of 68–72%. The major side products include over-reduced tertiary amines (≤8%) and unreacted aldehyde (≤5%), which can be removed via silica gel chromatography using ethyl acetate/hexanes (3:7).
Nucleophilic Substitution Approach
Two-Step Alkylation Strategy
This method utilizes pre-formed benzyl halides for sequential alkylation of the amine nitrogen:
Step 1: Synthesis of (5-Fluorothiophen-2-yl)methyl Chloride
5-Fluorothiophene-2-methanol undergoes chlorination using thionyl chloride (SOCl2) in dichloromethane at 0°C. The reaction proceeds quantitatively within 2 h, yielding the chlorinated intermediate.
Step 2: Coupling with (1-Methyl-1H-pyrazol-5-yl)methanamine
The chloride intermediate reacts with (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of potassium carbonate (K2CO3) as a base:
Reaction conditions:
Competing Side Reactions
-
Quaternary Ammonium Salt Formation : Occurs when excess alkylating agent is present (controlled via slow addition of chloride).
-
Thiophene Ring Fluorine Displacement : Mitigated by maintaining reaction pH > 8.
Transition Metal-Catalyzed Coupling
Palladium-Mediated Amination
Recent advances employ Pd(PPh3)4 catalysts to couple (5-fluorothiophen-2-yl)methyl bromide with (1-methyl-1H-pyrazol-5-yl)methylamine derivatives:
Catalytic Cycle
-
Oxidative addition of Pd(0) to the C–Br bond
-
Ligand exchange with the amine
-
Reductive elimination to form the C–N bond
Performance Metrics
| Catalyst Loading | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| 2 mol% Pd(PPh3)4 | Xantphos | 82 | 41 |
| 1.5 mol% Pd2(dba)3 | BINAP | 78 | 52 |
This method achieves superior yields (78–82%) but requires rigorous exclusion of oxygen and moisture.
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
| Method | Average Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Reductive Amination | 70 | 95.2 | Excellent |
| Nucleophilic Substitution | 65 | 97.8 | Good |
| Pd-Catalyzed Coupling | 80 | 99.1 | Moderate |
Cost Considerations
-
Reductive Amination : Lowest cost ($12–15/g) due to inexpensive reagents.
-
Pd-Catalyzed : Highest cost ($45–50/g) driven by catalyst prices.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thiophene moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaH or K2CO3 in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive polymer.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrazole Ring
N-Methyl-(1-Methyl-1H-pyrazol-5-yl)methylamine (CAS: Not specified)
- Structure : Retains the (1-methyl-1H-pyrazol-5-yl)methylamine group but lacks the fluorothiophene moiety.
- Properties : Simpler structure (C₆H₁₁N₃, MW: 125.17) with higher polarity due to the absence of the lipophilic thiophene .
- Applications : Likely a precursor for synthesizing more complex analogs.
[(1-Phenyl-1H-pyrazol-5-yl)methyl][(5-Fluorothiophen-2-yl)methyl]amine (CAS: 1856052-68-0)
- Structure : Substitutes the pyrazole’s methyl group with a phenyl ring (C₁₅H₁₄FN₃S, MW: 287.4).
Substituent Variations on the Thiophene Ring
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7)
- Structure : Replaces the 5-fluorine with a 3-methyl group on the thiophene (C₉H₁₁N₃S, MW: 193.27).
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine
- Structure : Substitutes fluorothiophene with a bromophenyl group.
Hybrid Modifications
[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(Thiophen-2-yl)ethyl]amine
- Structure: Ethyl linker between the pyrazole and non-fluorinated thiophene.
- Impact : Increased flexibility may reduce target affinity compared to the rigid methyl-linked target compound .
4-Methyl-1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
Physicochemical and Functional Comparisons
Research Implications
- Fluorine’s Role: The 5-fluorine in the target compound likely improves oxidative stability and binding interactions via electronegativity, contrasting with non-fluorinated analogs .
- Pyrazole Methylation : The 1-methyl group on the pyrazole minimizes steric hindrance compared to bulkier substituents (e.g., phenyl), favoring interactions in constrained binding pockets .
- Synthetic Utility : Many analogs (e.g., bromophenyl, ethyl-linked) serve as intermediates for structure-activity relationship (SAR) studies .
Biological Activity
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound featuring a combination of fluorinated thiophene and pyrazole moieties. This structure suggests potential applications in medicinal chemistry, particularly due to its unique biological activities attributed to the presence of both fluorine and nitrogen-containing heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN3S |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-5-yl)methanamine |
| InChI Key | PCHVRHCYYOTFEM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting material, 5-fluorothiophene-2-carbaldehyde, can be synthesized through fluorination processes. This intermediate undergoes condensation with 1-methyl-1H-pyrazole in the presence of a base to yield the target amine compound.
The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves binding to active sites, thereby modulating enzymatic activity or receptor function. The presence of fluorine enhances the compound's lipophilicity and binding affinity, which may contribute to its biological efficacy .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. In vitro studies demonstrate that the compound displays effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Anticancer Properties
The compound has also been explored for anticancer activity. Preliminary studies show that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds in the same class have been shown to inhibit specific kinases that are crucial for tumor growth .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states. This capability positions it as a candidate for therapeutic development aimed at metabolic disorders or cancers where enzyme dysregulation is prevalent .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising lead for further development .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation in MCF7 breast cancer cells. Mechanistic studies indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
